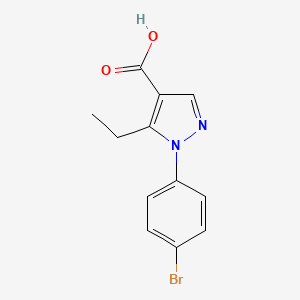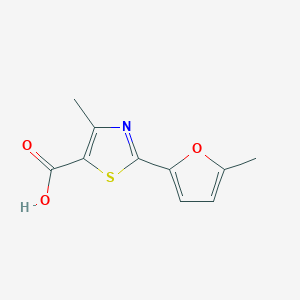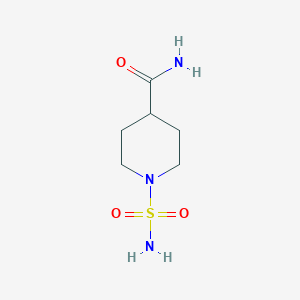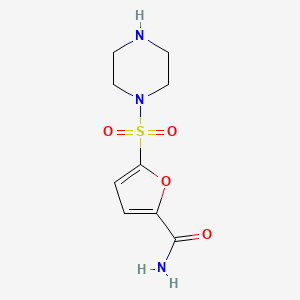![molecular formula C10H12N2O2 B1518955 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1042556-02-4](/img/structure/B1518955.png)
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one, commonly referred to as AMPO, is an organic compound of the oxazolidinone class. It is a white crystalline solid with a molecular weight of 190.22 g/mol and a melting point of 127-128 °C. AMPO is a versatile organic compound with numerous applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
AMPO has numerous applications in the scientific research field. It has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used as a reagent for the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. Additionally, AMPO has been used in the synthesis of a variety of other compounds, such as polymers, dyes, and pigments.
Wirkmechanismus
The mechanism of action of AMPO is not fully understood. However, it is believed that AMPO acts as a nucleophile, attacking the electrophilic carbon atoms of the target compound. This results in the formation of a covalent bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPO are not fully understood. However, it is believed that AMPO may have a variety of effects on the body, including the inhibition of certain enzymes, the stimulation of certain hormones, and the modulation of certain pathways. Additionally, AMPO may have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the modulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
AMPO has several advantages for use in lab experiments. It is a relatively stable compound, with a high melting point and a low volatility. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using AMPO in lab experiments. It is a relatively toxic compound, with a median lethal dose of approximately 200 mg/kg. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of AMPO in scientific research. One potential direction is the development of new synthetic methods for the synthesis of AMPO and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of AMPO. Additionally, further research is needed to develop new applications for AMPO, such as in the synthesis of pharmaceuticals and other compounds. Finally, further research is needed to develop new methods for the safe and efficient use of AMPO in lab experiments.
Eigenschaften
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGQBVQYQYBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



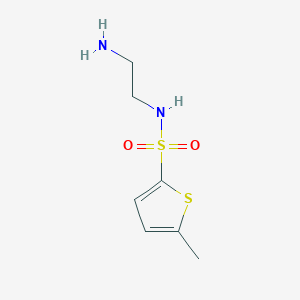
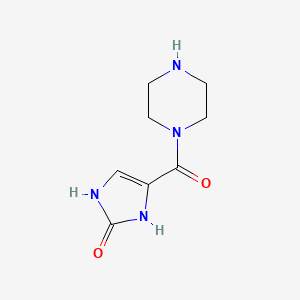
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)
![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
